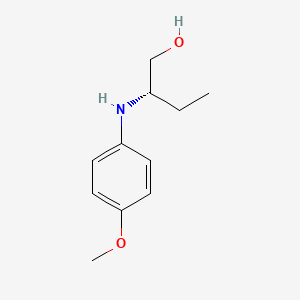

(S)-2-(4-Methoxyphenylamino)butan-1-ol

Description

(S)-2-(4-Methoxyphenylamino)butan-1-ol is a chiral secondary alcohol featuring a 4-methoxyphenylamino substituent at the C2 position of a butanol backbone. The compound’s structure combines a polar amino-alcohol moiety with a lipophilic 4-methoxyphenyl group, enabling dual solubility properties in both aqueous and organic media.

Properties

CAS No. |

572923-28-5 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyanilino)butan-1-ol |

InChI |

InChI=1S/C11H17NO2/c1-3-9(8-13)12-10-4-6-11(14-2)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1 |

InChI Key |

HXKHJYZZSJLMRR-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](CO)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCC(CO)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of (S)-2-Chlorobutan-1-ol with 4-Methoxyaniline

The most straightforward and widely reported method involves the nucleophilic substitution reaction of 4-methoxyaniline with (S)-2-chlorobutan-1-ol under basic conditions. In this reaction, the nucleophilic amino group of 4-methoxyaniline attacks the electrophilic carbon bearing the chlorine atom in (S)-2-chlorobutan-1-ol, displacing the chloride ion and forming the desired amino-alcohol product.

- Reaction Conditions: Typically, the reaction is conducted in the presence of a base such as potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack.

- Scale: This method is scalable for industrial applications with optimization of temperature, solvent, and catalyst use to maximize yield and purity.

- Advantages: Simple, direct, and efficient with good stereochemical retention of the (S)-configuration at C2.

Reductive Amination Approach Starting from 4-Methoxyphenylacetone

An alternative synthetic strategy involves reductive amination of 4-methoxyphenylacetone with ethylamine followed by alkylation with 4-bromobutanol, as detailed in a pharmaceutical research study:

- Step 1: Reductive amination of 4-methoxyphenylacetone with aqueous ethylamine using sodium borohydride at low temperature (−5 to 0 °C) in methanol to yield N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

- Step 2: Reaction of this intermediate with 4-bromobutanol in toluene at 75–85 °C for 24–30 hours to form 4-(N-ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol.

- Step 3: Purification via acid-base extraction and distillation to isolate the target compound.

- Characterization: Confirmed by 1H NMR and mass spectrometry with purity ≥95%.

This multi-step process is advantageous for introducing ethyl substituents and can be adapted for producing related derivatives.

Palladacycle-Catalyzed Amination of Allylic Alcohols

A more recent method involves palladium-catalyzed amination of allylic alcohols with p-anisidine (4-methoxyaniline):

- Procedure: Reaction of p-anisidine with 3-buten-2-ol or 1-penten-3-ol in the presence of a pyrazole-based palladacycle catalyst at room temperature in dichloroethane solvent for 24 hours.

- Outcome: Efficient formation of β-aminoketones, which can be further reduced to the corresponding amino-alcohols.

- Yield: High isolated yields (~91%) after purification by column chromatography.

- Significance: This method offers mild reaction conditions and high selectivity, suitable for sensitive substrates.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield/Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-methoxyaniline, (S)-2-chlorobutan-1-ol, base (K2CO3) | Ambient to reflux | Several hours | High yield, stereoretentive |

| Reductive amination + alkylation | 4-methoxyphenylacetone, ethylamine, NaBH4, 4-bromobutanol, toluene | −5 to 0 °C (step 1), 75–85 °C (step 2) | 1 hr (step 1), 24–30 hr (step 2) | Purity ≥95%, multi-step process |

| Palladacycle-catalyzed amination | p-anisidine, allylic alcohol, pyrazole palladacycle catalyst, DCE | Room temperature | 24 hr | 91% isolated yield, mild conditions |

Analytical Characterization

- 1H Nuclear Magnetic Resonance (NMR): Used extensively to confirm the structure and purity of intermediates and final products. Characteristic aromatic proton signals at ~6.8–7.1 ppm and methoxy singlet at ~3.7 ppm are diagnostic.

- Mass Spectrometry (MS): Confirms molecular weight; typical M+H peaks at 194.2 for intermediates and 266.2 for alkylated amino-alcohols.

- High Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and purity, with limits of impurities typically set below 1–2%.

- Chiral High Performance Liquid Chromatography (Chiral HPLC): Used to verify enantiomeric purity, especially important for maintaining the (S)-configuration.

- Polarimetry: Measures optical rotation to confirm stereochemical integrity.

Summary of Research Findings and Industrial Relevance

- The nucleophilic substitution method remains the most direct and industrially viable route for producing (S)-2-(4-Methoxyphenylamino)butan-1-ol with good stereochemical control.

- Reductive amination followed by alkylation provides a versatile synthetic pathway for analog synthesis and can be optimized for scale-up.

- Palladium-catalyzed amination offers a modern, mild alternative with high selectivity, suitable for complex molecule synthesis.

- Purification and characterization methods are well-established, ensuring high purity and enantiomeric excess, critical for pharmaceutical applications.

- The presence of the 4-methoxyphenyl group influences reactivity by stabilizing intermediates and enhancing solubility, facilitating various substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methoxyphenylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (S)-2-(4-Methoxyphenylamino)butan-1-ol exhibit potential anticancer properties. Specifically, derivatives of this compound have been studied for their effectiveness against various cancer types through mechanisms involving the inhibition of epidermal growth factor receptor (EGFR) mutations. These mutations are often implicated in the progression of cancers such as lung, breast, and colorectal cancer .

Pharmacological Studies

The compound has been investigated for its role as a GSK-3 inhibitor, which is significant in the context of neurodegenerative diseases and cancer. The inhibition of GSK-3 has been linked to improved cognitive functions and reduced tumor growth in preclinical models. The IC50 values for related compounds suggest strong activity against GSK-3α and GSK-3β, making it a candidate for further development in therapeutic applications .

Cosmetic Formulations

Skin Care Applications

(S)-2-(4-Methoxyphenylamino)butan-1-ol can be utilized in cosmetic formulations due to its potential moisturizing and skin-conditioning properties. Research has shown that compounds with similar structures can enhance skin hydration and improve the sensory feel of topical products . The formulation development process often employs experimental design techniques to optimize the interaction between this compound and other ingredients, ensuring stability and efficacy in cosmetic applications.

Research Methodologies

Analytical Techniques

The analysis of (S)-2-(4-Methoxyphenylamino)butan-1-ol often involves sophisticated analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques are essential for determining the purity and concentration of the compound in various formulations, whether they are pharmaceutical or cosmetic products .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxyphenylamino)butan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound 12 : (S)-2-Amino-4-phenylbutan-1-ol

Compound 13 : (S)-2-Amino-3-methylbutan-1-ol

- Key Differences: Features a branched methyl group at C3 instead of the extended butanol chain. The shorter carbon chain and methyl substituent may enhance steric hindrance, affecting binding to chiral targets.

- Synthesis : Derived from precursor 8 with 96% yield, indicating higher synthetic efficiency compared to Compound 12 .

Functional Group Impact

- 4-Methoxyphenylamino vs. Simple Amino Groups: The methoxy group in (S)-2-(4-Methoxyphenylamino)butan-1-ol provides electron-donating resonance effects, which could stabilize charge-transfer interactions or enhance solubility in polar solvents compared to non-substituted analogs like Compound 12.

- Butanol Chain vs.

Research Findings and Limitations

- Gaps in Data: The evidence lacks explicit pharmacological or thermodynamic data (e.g., melting points, LogP, IC50 values) for (S)-2-(4-Methoxyphenylamino)butan-1-ol, limiting quantitative comparison.

- Inference from Analogs: Compounds like I9 (5-Methyl-11-(4-methoxyphenylamino)benzoindolo[3,2-b]quinolin-5-ium iodide) in highlight the importance of the 4-methoxyphenylamino group in enhancing binding to aromatic-rich biological targets, though their complexity differs significantly .

Biological Activity

(S)-2-(4-Methoxyphenylamino)butan-1-ol, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound (S)-2-(4-Methoxyphenylamino)butan-1-ol features a butanol backbone with a methoxy-substituted phenyl group and an amino functional group. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of (S)-2-(4-Methoxyphenylamino)butan-1-ol is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific enzymes or receptors. The presence of the amino and hydroxyl groups facilitates these interactions, while the methoxy group increases lipophilicity, thereby improving bioavailability and cellular uptake.

Anticancer Activity

Research indicates that compounds similar to (S)-2-(4-Methoxyphenylamino)butan-1-ol exhibit significant anticancer properties. For instance, Mannich bases have been shown to possess antiproliferative effects against various cancer cell lines. A study highlighted the activity of structurally related compounds in inhibiting cell proliferation in human breast cancer cell lines (MCF-7), demonstrating IC50 values ranging from 10 to 33 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (S)-2-(4-Methoxyphenylamino)butan-1-ol | MCF-7 | 23-33 |

| CA-4 | MCF-7 | 3.9 |

Antioxidant Activity

The antioxidant potential of (S)-2-(4-Methoxyphenylamino)butan-1-ol has been explored through various assays, including DPPH radical scavenging tests. Preliminary results suggest that this compound may exhibit moderate antioxidant activity, contributing to its therapeutic profile .

Case Studies

- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of a series of Mannich bases, including (S)-2-(4-Methoxyphenylamino)butan-1-ol, against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by disrupting microtubule dynamics .

- Pharmacological Profiling : Another investigation into the pharmacological properties of related compounds found significant anti-inflammatory and analgesic effects, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What troubleshooting approaches address low yields in the synthesis of (S)-2-(4-Methoxyphenylamino)butan-1-ol derivatives?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced amines).

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for temperature-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.